2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
2-Chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-chloro group and a pyridinylmethyl moiety bearing a thiophene ring. Sulfonamides are widely studied for their pharmacological and agrochemical applications, with structural variations influencing reactivity, bioavailability, and target specificity.
Properties
IUPAC Name |
2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDGRLKXYCLKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is to first synthesize 2-(thiophen-2-yl)pyridine-4-carbaldehyde, which can then be reacted with chlorobenzenesulfonamide under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene and pyridine rings can be oxidized under certain conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can occur at different positions on the rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can be studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. It might be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.
Industry
In industry, this compound could be utilized in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The table below summarizes key structural differences and synthesis methods for analogous sulfonamide derivatives:
Electronic and Steric Considerations
- Thiophene vs.
- Chloro Substituents : The 2-chloro group on the benzene ring may increase electrophilicity, similar to Chlorsulfuron, where chloro and triazine groups enhance herbicidal activity .
- Bulkier Moieties : Derivatives with tetrahydro-2H-pyran or methoxymethyl groups (e.g., and ) introduce steric hindrance, which could impact binding to biological targets .
Biological Activity
2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClN3O2S, with a molecular weight of 351.9 g/mol. The structure features a benzene sulfonamide core substituted with a chloro group and a thiophene-pyridine moiety, which are critical for its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily antimicrobial and antitumor properties.
Antimicrobial Activity
- Mechanism of Action : The compound has shown bactericidal activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production .
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition : The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL .
Antitumor Activity
- Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including those associated with breast and lung cancer.
- IC50 Values : The compound shows promising IC50 values in the low micromolar range against several tumor cell lines, indicating significant potential as an anticancer agent .
Table 1: Antimicrobial Activity
| Organism | MIC (μM) | Notes |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Effective against biofilms |
| Enterococcus faecalis | 62.5 - 125 | Moderate activity |
Table 2: Antitumor Activity
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | <10 | Significant growth inhibition |
| A549 (Lung Cancer) | <15 | Induces apoptosis |
Case Studies
- Case Study on MRSA : A study evaluated the efficacy of the compound against MRSA biofilms, demonstrating that it outperformed traditional antibiotics in disrupting established biofilms and reducing bacterial viability .
- Anticancer Evaluation : In a recent study involving various cancer cell lines, the compound exhibited selective cytotoxicity, suggesting a targeted mechanism that warrants further investigation for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
